Molecular Weight Differentiation: Benzyl vs. Methyl Piperazine Substitution Impacts Physicochemical Profile
The benzylpiperazine substituent in 946347-96-2 increases molecular weight by 76.1 g/mol compared to the methylpiperazine analog (CAS 946288-83-1), resulting in a higher calculated LogP and reduced aqueous solubility . The target compound has MW 415.48 g/mol and formula C23H22FN7, while the methyl analog has MW 339.38 g/mol and formula C17H18FN7 . This difference in bulk and lipophilicity alters predicted membrane permeability, which is relevant for cell-based assays and in vivo studies where compound partitioning into lipid compartments differs significantly between these analogs [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 415.48 g/mol (C23H22FN7) |
| Comparator Or Baseline | 339.38 g/mol (C17H18FN7) for N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946288-83-1) |
| Quantified Difference | ΔMW = +76.1 g/mol (22.4% increase) |
| Conditions | Calculated from molecular formula; source: Chemsrc database |
Why This Matters
A 22% higher molecular weight and increased lipophilicity directly impact compound solubility and permeability, making the benzyl analog more suitable for studies requiring enhanced membrane partitioning while the methyl analog may be preferred for aqueous-based biochemical assays.
- [1] PrenDB. Predicted properties for 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine: LogP 3.08, H-bond acceptors 4, H-bond donors 3. View Source
